molecular formula C5H5IN2O2 B1298065 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 75092-30-7

4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1298065
Key on ui cas rn: 75092-30-7
M. Wt: 252.01 g/mol
InChI Key: SZRMOKQNOJYMNK-UHFFFAOYSA-N
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Patent
US09227956B2

Procedure details

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (301.68 g, 1.2 moles) was slurried in 1.2 L of DCM and DMF (2.3 g, 31 mmol) followed by addition of oxalyl chloride (115 mL, 1.3 moles) over 37 minutes and then stirred at room temperature for 3 h. To the resulting solution was added EtOH (750 mL, 12.9 mol) over 5 min followed by stirring at room temperature for 2 h. The crude product solution was concentrated to dryness in vacuo and then reconstituted in 1.2 L of warm heptane followed by filtration. The filtrate was concentrated by removing 500 mL of heptane, resulting in precipitation of solids. The solids were collected via filtration and dried to afford ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate as a white solid (297.6 g, 89% yield).
Quantity
301.68 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
115 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7]([OH:9])=[O:8].[C:11](Cl)(=O)[C:12](Cl)=O.CCO>C(Cl)Cl.CN(C=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7]([O:9][CH2:11][CH3:12])=[O:8]

Inputs

Step One
Name
Quantity
301.68 g
Type
reactant
Smiles
IC=1C=NN(C1C(=O)O)C
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
115 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.3 g
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The crude product solution was concentrated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
by removing 500 mL of heptane
CUSTOM
Type
CUSTOM
Details
resulting in precipitation of solids
FILTRATION
Type
FILTRATION
Details
The solids were collected via filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C=NN(C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 297.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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